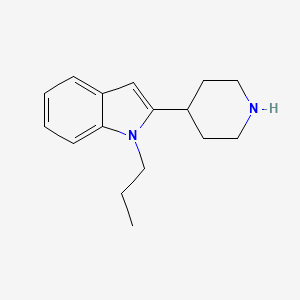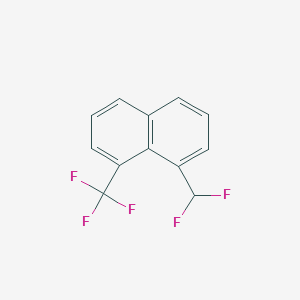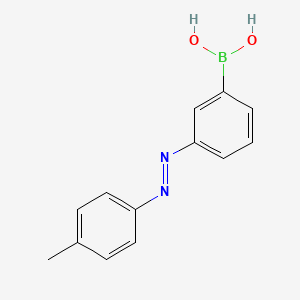
(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid is a boronic acid derivative of chromone. Chromones are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry. The boronic acid group in this compound adds unique reactivity, making it valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid typically involves the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Boronic Acid Formation: The boronic acid group is introduced through borylation reactions, often using boronic acid esters or boron tribromide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters.
Reduction: Reduction reactions can convert the chromone core to dihydrochromone derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl or vinyl halides.
Major Products
Oxidation: Borate esters.
Reduction: Dihydrochromone derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Aplicaciones Científicas De Investigación
(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with active site serine residues.
Medicine: Explored for its anti-inflammatory and anticancer properties, leveraging the biological activity of the chromone core.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid involves its interaction with biological targets:
Molecular Targets: The boronic acid group can interact with serine residues in enzymes, forming reversible covalent bonds.
Pathways Involved: This interaction can inhibit enzyme activity, affecting various biochemical pathways, including those involved in inflammation and cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)methanol
- (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)amine
- (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)chloride
Uniqueness
(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it particularly valuable in cross-coupling reactions and as a potential therapeutic agent.
Propiedades
Número CAS |
915970-59-1 |
|---|---|
Fórmula molecular |
C13H15BO4 |
Peso molecular |
246.07 g/mol |
Nombre IUPAC |
(2-tert-butyl-4-oxochromen-6-yl)boronic acid |
InChI |
InChI=1S/C13H15BO4/c1-13(2,3)12-7-10(15)9-6-8(14(16)17)4-5-11(9)18-12/h4-7,16-17H,1-3H3 |
Clave InChI |
QQFMGLFEBYNIKW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)OC(=CC2=O)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11868403.png)
![5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11868417.png)

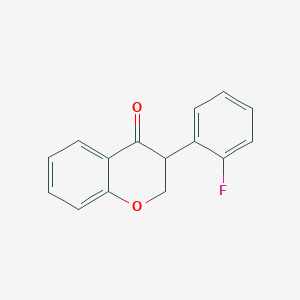

![2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)
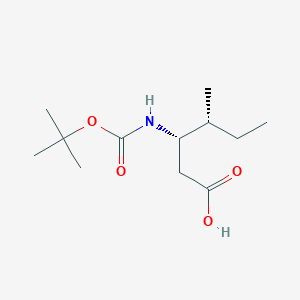
![3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one](/img/structure/B11868447.png)

